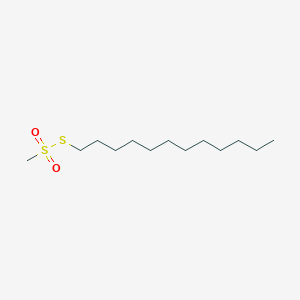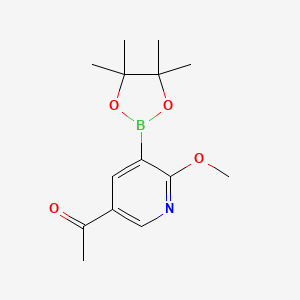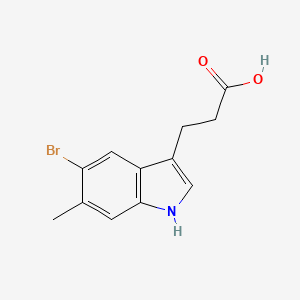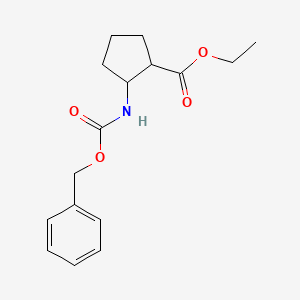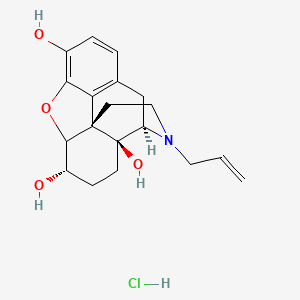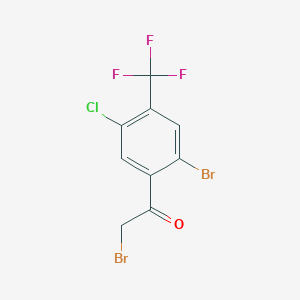
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine and a fluorine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole core is then subjected to halogenation reactions to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and fluorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular targets in various cellular processes.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives and their interactions with biological macromolecules.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromo-3-indolyl)-1-propanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the bromine atom, affecting its reactivity and interactions.
3-(4-Chloro-6-fluoro-3-indolyl)-1-propanamine: Contains a chlorine atom instead of bromine, which can alter its chemical behavior and biological activity.
Uniqueness
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine is unique due to the presence of both bromine and fluorine atoms on the indole ring. This combination can enhance its chemical stability, reactivity, and biological activity compared to similar compounds with only one halogen atom.
Propiedades
Fórmula molecular |
C11H12BrFN2 |
|---|---|
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
3-(4-bromo-6-fluoro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12BrFN2/c12-9-4-8(13)5-10-11(9)7(6-15-10)2-1-3-14/h4-6,15H,1-3,14H2 |
Clave InChI |
AXONRUYHOIFDHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2CCCN)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


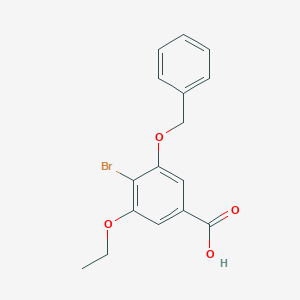

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)

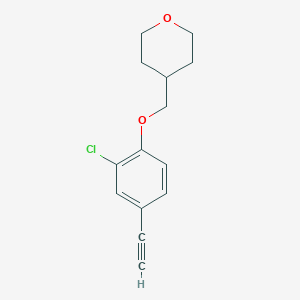
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
